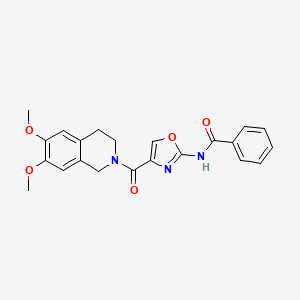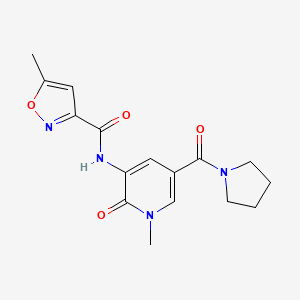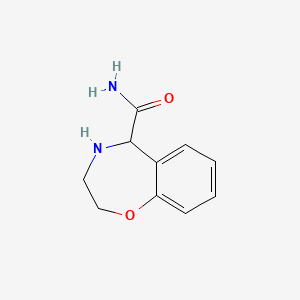![molecular formula C19H23N3O3 B2972542 3-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione CAS No. 849143-75-5](/img/structure/B2972542.png)
3-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione is a synthetic organic compound belonging to the class of spiro compounds. This unique molecular structure incorporates a quinoline derivative and a diazaspirodecane moiety. Due to its structural complexity, it finds applications in various fields such as medicinal chemistry, organic synthesis, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione can be achieved through multi-step organic reactions. One approach involves the condensation of a quinoline derivative with an oxoethyl group, followed by cyclization with a diazaspirodecane precursor under controlled conditions. Typically, this requires specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production might involve more robust and scalable methods. This can include continuous flow synthesis, automated batch reactions, and the utilization of advanced purification techniques such as chromatography and crystallization to obtain the desired compound in large quantities and with consistent quality.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, to form quinolinone derivatives.
Reduction: Reduction reactions may target the carbonyl groups, converting them into alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Halogenation agents, nucleophiles like amines or thiols, and acidic or basic conditions facilitate substitution reactions.
Major Products
The major products of these reactions often retain the core spiro structure but with modifications at the reactive sites, leading to a plethora of derivatives with varying physical and chemical properties.
科学研究应用
This compound's versatile reactivity and structural complexity make it a valuable tool in scientific research. In medicinal chemistry, it serves as a scaffold for developing new pharmaceuticals, particularly in the fields of anti-cancer and anti-inflammatory drugs. In organic synthesis, it acts as an intermediate for synthesizing more complex molecules. Additionally, its unique properties are explored in material science for developing novel polymers and composites.
作用机制
The mechanism by which 3-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione exerts its effects involves its interaction with various molecular targets. For instance, in biological systems, it may bind to specific proteins or enzymes, altering their activity and leading to therapeutic effects. The quinoline moiety often interacts with DNA or RNA, influencing gene expression or protein synthesis pathways.
相似化合物的比较
Unique Characteristics
Compared to other spiro compounds, 3-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione stands out due to its dual presence of a quinoline derivative and a diazaspirodecane structure, offering a combination of reactivity and stability that is not commonly found.
Similar Compounds
3,4-Dihydroquinoline derivatives: These compounds share the quinoline core but lack the spiro linkage, resulting in different reactivity and applications.
Diazaspirodecane derivatives: While these retain the spiro linkage, they do not possess the quinoline moiety, leading to variations in chemical behavior and utility.
By understanding the detailed properties and applications of this compound, researchers can harness its potential for innovation in various scientific fields.
属性
IUPAC Name |
3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c23-16(21-12-6-8-14-7-2-3-9-15(14)21)13-22-17(24)19(20-18(22)25)10-4-1-5-11-19/h2-3,7,9H,1,4-6,8,10-13H2,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDUGGLRNILKQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)N3CCCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
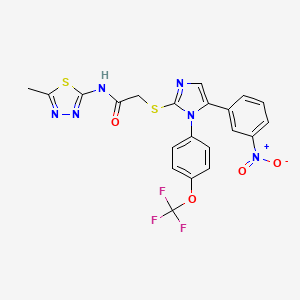
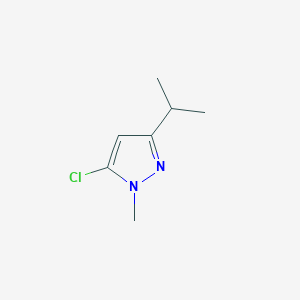
![3-(2,2-Difluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2972462.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide](/img/structure/B2972466.png)
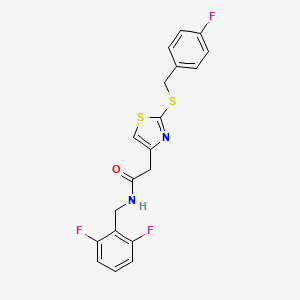
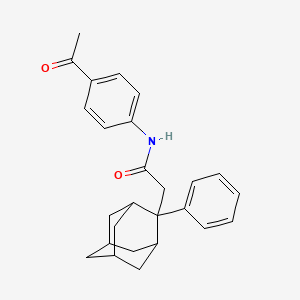
![N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2972471.png)
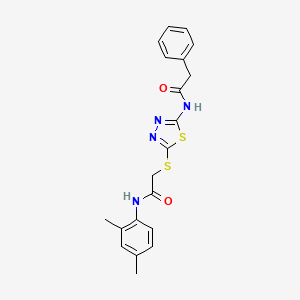
![3-(2-fluorobenzyl)-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2972474.png)
![2-(Difluoromethyl)-6-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2972475.png)
![N-{4-[(2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B2972476.png)
